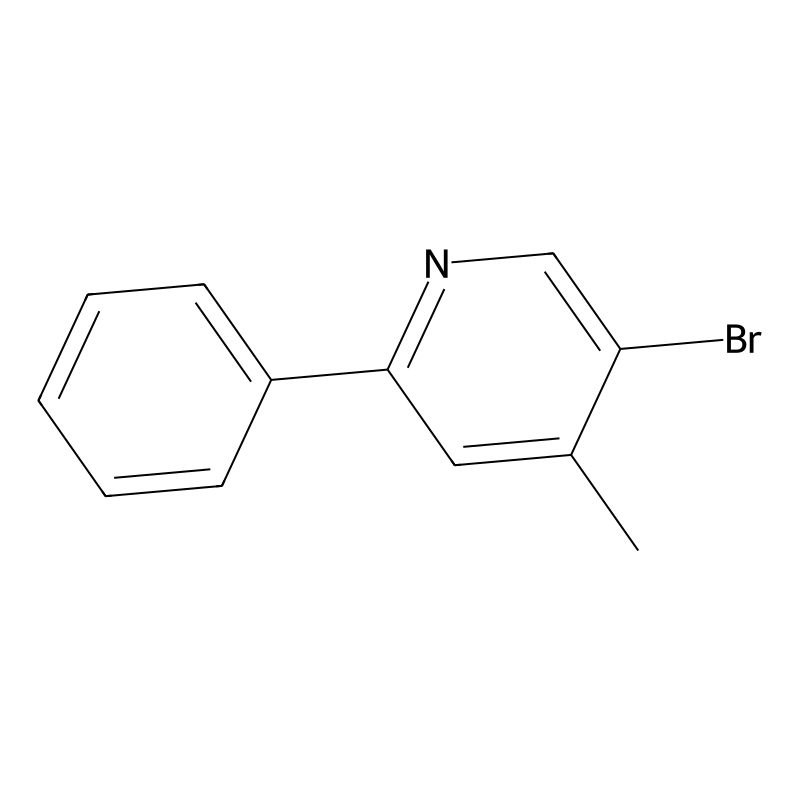

5-Bromo-4-methyl-2-phenyl-pyridine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Availability

Potential Research Areas

Given the presence of a bromine atom and a phenyl group, 5-bromo-4-methyl-2-phenyl-pyridine could be a potential candidate for research in areas such as:

- Medicinal chemistry: Bromine and phenyl substitutions are commonly found in various pharmaceuticals. Research could explore if this molecule exhibits any interesting biological properties [].

- Organic synthesis: The molecule's structure presents functional groups that could be useful for further chemical transformations, potentially leading to more complex molecules of scientific interest [].

5-Bromo-4-methyl-2-phenyl-pyridine is a heterocyclic organic compound characterized by a pyridine ring substituted with a bromine atom, a methyl group, and a phenyl group. Its chemical formula is , and it has a molecular weight of approximately 234.12 g/mol. The compound's structure features a six-membered aromatic ring with nitrogen, contributing to its unique chemical properties and reactivity.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles, such as amines or alcohols, under appropriate conditions.

- Suzuki Coupling: This compound can be utilized in palladium-catalyzed cross-coupling reactions, allowing for the formation of more complex organic molecules by coupling with arylboronic acids .

- Reduction Reactions: The compound can undergo reduction to yield corresponding amines or other derivatives, which are useful in medicinal chemistry .

5-Bromo-4-methyl-2-phenyl-pyridine exhibits significant biological activity. It has been identified as a potential inhibitor of various protein kinases, suggesting its role in modulating cell cycle control and potentially serving as an anticancer agent . Additionally, studies indicate that it may interact with specific enzymes involved in drug metabolism, impacting pharmacokinetics .

Several methods have been developed for synthesizing 5-Bromo-4-methyl-2-phenyl-pyridine:

- Palladium-Catalyzed Cross-Coupling: Utilizing arylboronic acids in the presence of palladium catalysts to form the compound from simpler precursors.

- Bromination of Pyridine Derivatives: Starting from 4-methyl-2-phenylpyridine, bromination can be performed using bromine or brominating agents under controlled conditions .

- Functional Group Transformations: Various functional groups can be introduced or modified to yield the desired compound through multi-step synthesis involving protection and deprotection strategies.

5-Bromo-4-methyl-2-phenyl-pyridine has diverse applications:

- Pharmaceuticals: As a building block in the synthesis of biologically active compounds and potential drug candidates.

- Material Science: Used in the development of organic semiconductors and photonic materials due to its electronic properties.

- Chemical Research: Employed in synthetic organic chemistry for developing novel pyridine derivatives with enhanced properties.

Research indicates that 5-Bromo-4-methyl-2-phenyl-pyridine interacts with several biological targets:

- Enzyme Inhibition: It acts as an inhibitor for certain cytochrome P450 enzymes, affecting drug metabolism and clearance rates .

- Binding Affinity Studies: Investigations into its binding affinity to various receptors have shown promising results for therapeutic applications.

5-Bromo-4-methyl-2-phenyl-pyridine shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

The unique combination of bromine, methyl, and phenyl groups in 5-Bromo-4-methyl-2-phenyl-pyridine contributes to its distinct reactivity and biological properties, making it a valuable target for further research in medicinal chemistry and material science.